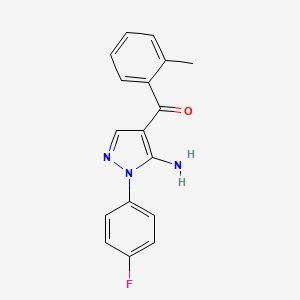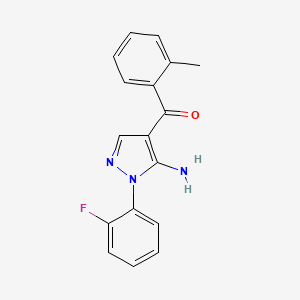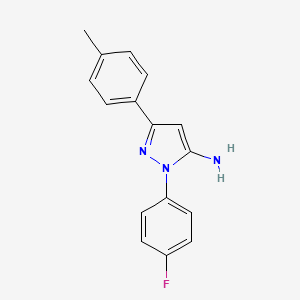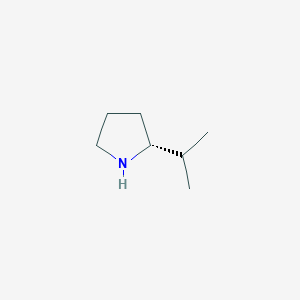
(2R)-2-(Methylethyl)pyrrolidine
Vue d'ensemble
Description
(2R)-2-(Methylethyl)pyrrolidine is a chiral pyrrolidine derivative with a specific stereochemistry. Pyrrolidine is a five-membered nitrogen-containing heterocycle, and the (2R)-2-(Methylethyl) substituent introduces chirality, making it an important compound in asymmetric synthesis and various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (2R)-2-(Methylethyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides . This reaction is highly versatile and allows for the formation of different stereochemical patterns.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves cost-effective and scalable processes. For example, the preparation of pyrrolidine derivatives useful as key intermediates for active ingredients can be achieved through alternate processes that are industrially viable .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(Methylethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolinium-based ionic liquid crystals.
Reduction: Reduction reactions can modify the pyrrolidine ring to introduce different functional groups.
Substitution: Substitution reactions, such as N-alkylation, can introduce new substituents on the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and alkyl halides for substitution reactions. The conditions vary depending on the desired transformation, but they often involve mild to moderate temperatures and specific catalysts.
Major Products Formed
The major products formed from these reactions include pyrrolinium salts, various substituted pyrrolidines, and other nitrogen-containing heterocycles.
Applications De Recherche Scientifique
(2R)-2-(Methylethyl)pyrrolidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2R)-2-(Methylethyl)pyrrolidine involves its interaction with specific molecular targets. For example, in the context of cytochrome P450-catalyzed reactions, the compound undergoes intramolecular C-H amination, leading to the formation of imidazolidine-4-ones . This process involves high-valent oxo-iron species and proceeds through a series of enzymatic and non-enzymatic transformations.
Comparaison Avec Des Composés Similaires
(2R)-2-(Methylethyl)pyrrolidine can be compared with other pyrrolidine derivatives and similar nitrogen-containing heterocycles:
Pyrrolidine: The parent compound without the (2R)-2-(Methylethyl) substituent.
N-Methylpyrrolidine: A derivative with a methyl group on the nitrogen atom.
Pyrroline: A partially unsaturated analog of pyrrolidine.
The uniqueness of this compound lies in its chiral nature and the specific reactivity patterns it exhibits due to the (2R)-2-(Methylethyl) substituent.
Propriétés
IUPAC Name |
(2R)-2-propan-2-ylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(2)7-4-3-5-8-7/h6-8H,3-5H2,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOADRGAJWNJVGC-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



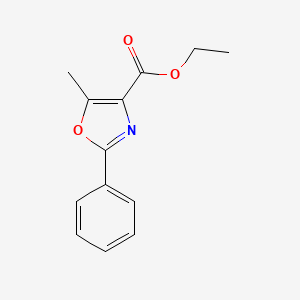
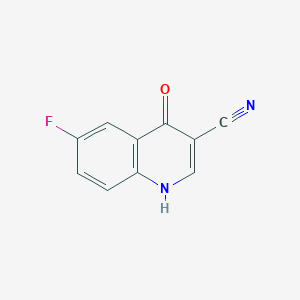


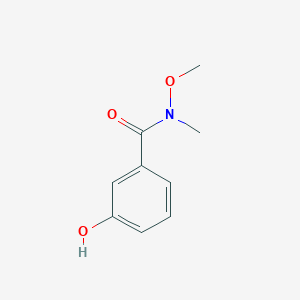
![Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate](/img/structure/B3042412.png)
